Monoperoxyphthalic Acid Magnesium Salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Monoperoxyphthalic Acid Magnesium Salt can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. The reaction is typically carried out at temperatures between 20-25°C. The product is then crystallized to obtain the hexahydrate form . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial applications .

Analyse Chemischer Reaktionen

Monoperoxyphthalic Acid Magnesium Salt undergoes several types of chemical reactions, primarily oxidation reactions. Some common reactions include:

Baeyer-Villiger Oxidation: Converts ketones to esters.

Prilezhaev Reaction: Epoxidation of alkenes.

Oxidation of Sulfides: Produces sulfoxides and sulfones.

Oxidation of Amines: Forms amine oxides.

Oxidative Cleavage of Hydrazones: Produces carbonyl compounds.

Common reagents used in these reactions include hydrogen peroxide and various solvents like water, low-molecular-weight alcohols, and dimethylformamide. The major products formed depend on the specific reaction but generally include esters, epoxides, sulfoxides, sulfones, and amine oxides .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Monoperoxyphthalic acid magnesium salt has the molecular formula and a molecular weight of approximately 494.64 g/mol. It typically appears as a white to almost white powder or crystalline solid, with solubility in water but insolubility in organic solvents like chloroform . The compound is stable under proper storage conditions, ideally kept in a cool, dark place to maintain its integrity .

Synthetic Chemistry Applications

MMPP serves as a mild oxidant in various organic reactions. Its applications include:

- Epoxidation Reactions : MMPP is effective for the epoxidation of unsaturated compounds, including steroids, under mild conditions. This process is crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals .

- Hydroxylation : It facilitates trans-diaxial hydroxylation reactions when used with catalysts such as bismuth(III) triflate. This application is significant in producing alcohols from alkenes .

- Oxidative Cleavage : MMPP can be employed for oxidative cleavage of double bonds, which is useful in breaking down larger organic molecules into smaller fragments for further reactions .

Bleaching Agent

MMPP is recognized for its utility as a bleaching agent in various formulations:

- Laundry Products : It is incorporated into washing compositions due to its ability to oxidize stains effectively while being less harsh than traditional chlorine-based bleaches. This property makes it suitable for sensitive fabrics and colors .

- Paper and Textile Industries : The compound is also used in the bleaching of paper and textiles, where it helps achieve desired whiteness without damaging the fibers .

Environmental Remediation

The oxidizing properties of MMPP extend to environmental applications:

- Wastewater Treatment : MMPP can be utilized to oxidize pollutants in wastewater, aiding in the degradation of organic contaminants and improving overall water quality .

- Soil Remediation : Its application in soil treatment involves breaking down hazardous organic compounds, making it a potential candidate for environmental cleanup efforts .

Case Studies

Wirkmechanismus

The mechanism of action of Monoperoxyphthalic Acid Magnesium Salt involves the transfer of an oxygen atom from the peroxy group to the substrate. This transfer results in the oxidation of the substrate, forming the desired product. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in the Baeyer-Villiger oxidation, the peroxy group attacks the carbonyl carbon of the ketone, leading to the formation of an ester .

Vergleich Mit ähnlichen Verbindungen

Monoperoxyphthalic Acid Magnesium Salt is often compared to other peroxy acids like meta-chloroperoxybenzoic acid. While both are effective oxidants, this compound has several advantages:

Stability: More stable and less explosive than meta-chloroperoxybenzoic acid.

Cost: Lower cost of production.

Solubility: Soluble in water and lower alcohols, making it easier to handle in aqueous solutions.

Similar compounds include:

- Meta-chloroperoxybenzoic acid

- Peracetic acid

- Magnesium bis(monoperoxyphthalate) hexahydrate

- Hydrogen peroxide

This compound stands out due to its unique combination of stability, cost-effectiveness, and solubility, making it a preferred choice in many applications.

Biologische Aktivität

Monoperoxyphthalic Acid Magnesium Salt (MMPP), also known as Magnesium Monoperoxyphthalate, is a peroxycarboxylic acid derivative that has garnered attention for its potential applications in various fields, including organic synthesis and as a bleaching agent. This article explores the biological activity of MMPP, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₀MgO₁₀·6H₂O

- Molecular Weight : 494.64 g/mol

- Appearance : White to almost white powder or crystals

- Solubility : Soluble in water; insoluble in chloroform

- Purity : Minimum 65% (calculated on an anhydrous basis) .

MMPP acts primarily through oxidative mechanisms. As a source of peracetic acid, it can facilitate the oxidation of various organic substrates. The biological activity is attributed to the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to cell death. This property makes MMPP a potential candidate for applications in antimicrobial treatments and bleaching processes .

Antimicrobial Effects

Several studies have demonstrated the antimicrobial properties of MMPP. Its ability to generate ROS allows it to effectively disrupt microbial cell membranes and DNA, leading to cell lysis. For instance:

- Case Study 1 : In a study assessing the efficacy of various peracids against Escherichia coli, MMPP showed significant bactericidal activity, with a reduction in viable cell counts observed after treatment with concentrations as low as 0.5% .

- Case Study 2 : Research on the use of MMPP in food preservation indicated that it effectively inhibited the growth of spoilage microorganisms, extending the shelf life of dairy products .

Cytotoxicity

While MMPP exhibits antimicrobial properties, its cytotoxic effects on human cells have also been investigated.

- Case Study 3 : A cytotoxicity assay conducted on human epithelial cells revealed that exposure to high concentrations of MMPP resulted in significant cell death, highlighting the need for careful dosage regulation in potential therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of MMPP compared to other common peracids:

| Compound | Antimicrobial Activity | Cytotoxicity | Applications |

|---|---|---|---|

| Monoperoxyphthalic Acid Mg Salt | High | Moderate | Antimicrobial agent, bleaching |

| Peracetic Acid | Very High | High | Disinfectant, food preservative |

| Hydrogen Peroxide | Moderate | Low | Antiseptic, disinfectant |

Research Findings

Recent research has focused on optimizing the synthesis and application methods for MMPP to enhance its efficacy while minimizing toxicity.

- Synthesis Optimization : The preparation involves adding phthalic anhydride to magnesium oxide in an aqueous hydrogen peroxide solution, followed by drying to obtain stable MMPP .

- Application Studies : Investigations into its use as a bleaching agent in laundry detergents have shown that MMPP can effectively replace traditional chlorine-based bleaches without compromising cleaning efficacy .

Eigenschaften

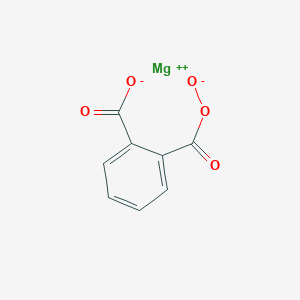

IUPAC Name |

magnesium;2-oxidooxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSBDBZGEDUBHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436002 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109536-69-8 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.